molecular formula C19H25N3O5S B2562382 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide CAS No. 878058-36-7

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide

Cat. No.: B2562382
CAS No.: 878058-36-7
M. Wt: 407.49
InChI Key: WIIMDSPRSVTBMZ-UHFFFAOYSA-N
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Description

2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide: is a complex organic compound that features a morpholine ring, an indole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction where a suitable leaving group on the indole derivative is replaced by the morpholine moiety.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: Finally, the N-propylacetamide group is introduced through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonyl or morpholine groups. It can serve as a model compound for studying drug-receptor interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could be a candidate for developing drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methylacetamide
  • 2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-ethylacetamide
  • 2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-butylacetamide

Uniqueness

Compared to similar compounds, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group in the acetamide moiety can influence the compound’s lipophilicity and, consequently, its pharmacokinetic properties.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-2-7-20-18(23)14-28(25,26)17-12-22(16-6-4-3-5-15(16)17)13-19(24)21-8-10-27-11-9-21/h3-6,12H,2,7-11,13-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIMDSPRSVTBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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